3-Methyl-4-phenyl-1H-pyrazol-5-amine
Overview
Description
3-Methyl-4-phenyl-1H-pyrazol-5-amine is a compound with the molecular formula C10H11N3 and a molecular weight of 173.2212. It belongs to the family of 5-aminopyrazole derivatives, which are bioactive agents with a wide range of applications in the pharmaceutical and agrochemical industries3.
Synthesis Analysis
The synthesis of 3-Methyl-4-phenyl-1H-pyrazol-5-amine is not explicitly mentioned in the search results. However, it’s known that aminopyrazole derivatives can be synthesized through various methods, including reactions with different metal catalysts in acetic acid and acetonitrile solvents4. Another method involves sequential cyclization of 1-(4-nitrophenyl)-3-(3,4-dimethoxyphenyl)-pro-2-ene-1 with hydrazine hydrate, followed by a reduction and reaction with different aryl isocyanates or arylisothiocyanates or aryl sulfonyl chlorides5.Molecular Structure Analysis
The InChI code for 3-Methyl-4-phenyl-1H-pyrazol-5-amine is 1S/C10H11N3/c1-7-9(10(11)13-12-7)8-5-3-2-4-6-8/h2-6H,1H3,(H3,11,12,13)
12. The Canonical SMILES is CC1=C(C(=NN1)N)C2=CC=CC=C2
2. Unfortunately, the search results do not provide a detailed analysis of the molecular structure.
Chemical Reactions Analysis
Specific chemical reactions involving 3-Methyl-4-phenyl-1H-pyrazol-5-amine are not provided in the search results. However, it’s known that aminopyrazole derivatives can react with various compounds. For example, 5-Amino-3-methyl-1-phenylpyrazole reacts with 6-methyl-4-oxo-4H-benzopyran-3-carboxaldehyde to yield specific products6.Physical And Chemical Properties Analysis
3-Methyl-4-phenyl-1H-pyrazol-5-amine is a solid at room temperature1. It has a purity of 95%1. Unfortunately, the search results do not provide further details on the physical and chemical properties of this compound.Scientific Research Applications
Hydrogen-Bonded Structural Analysis
3-Methyl-4-phenyl-1H-pyrazol-5-amine has been studied for its hydrogen-bonded structures. For instance, in methyl 4-(5-amino-3-phenyl-1H-pyrazol-1-yl)-3-nitrobenzoate, molecules are linked into complex sheets by hydrogen bonds, showcasing the compound's potential in molecular structure studies (Portilla et al., 2007).
Impact on Reductive Cyclization in Pyrazole Derivatives
Studies have explored the role of 3-Methyl-4-phenyl-1H-pyrazol-5-amine in the reductive cyclization of pyrazole derivatives. The existence of intramolecular hydrogen bonds is a crucial factor affecting the reactivity of these compounds, as demonstrated through XRD and DFT studies (Szlachcic et al., 2020).
Application in Dye Synthesis
The compound is integral in synthesizing new heterocycles with dyeing properties. It has been used to create azo and bisazo dyes, indicating its significance in the dye industry and possibly in biological applications (Bagdatli & Ocal, 2012).
Tautomerism Studies in Azo Dyes
3-Methyl-4-phenyl-1H-pyrazol-5-amine has been used to study tautomerism in azo dyes. These studies are essential for understanding the NMR properties of azo dyes, showcasing the compound's utility in molecular spectroscopy (Deneva et al., 2019).
Role in Anti-Inflammatory Properties
Research indicates its application in studying anti-inflammatory properties. For instance, 3-methyl-5-(3-methyl-5-phenyl-1H-pyrazol-1-yl)-1-phenyl-1H-pyrazol-4-amine, a derivative, has been analyzed for its atropisomeric relationships, contributing valuable insights into the pharmacological profile of anti-inflammatory agents (Veloso et al., 2012).
Synthesis and Characterization in Pyrazole Derivatives
The compound's derivatives have been synthesized and characterized for their potential in bioactivity. Studies have explored their structure and applications in pharmacophore identification for antitumor, antifungal, and antibacterial activities (Titi et al., 2020).
Applications in Organic Synthesis
It's used in organic synthesis, such as in the synthesis of pyrazolopyrimidines and pyrazoloquinazolines, demonstrating its versatility in creating complex organic molecules (Kryl'skiĭ et al., 2010).
Catalytic Applications
The compound has been used in studies exploring catalysis, such as in the synthesis of benzo[g]pyrazolo[3,4-b]quinoline-5,10-diones under solvent-free conditions, highlighting its potential in green chemistry applications (Wu et al., 2010).
Safety And Hazards
The compound is classified as an Eye Irritant (2), Skin Irritant (2), and STOT SE 3836. Precautionary statements include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and if on skin: washing with plenty of soap and water836.
Future Directions
The future directions of research on 3-Methyl-4-phenyl-1H-pyrazol-5-amine are not explicitly mentioned in the search results. However, given the wide range of applications of aminopyrazole derivatives in the pharmaceutical and agrochemical industries3, it’s likely that future research will continue to explore the synthesis, properties, and potential applications of these compounds.
Please note that this information is based on the available search results and may not be comprehensive. For more detailed information, please refer to the original sources or consult with a chemistry professional.
properties
IUPAC Name |
5-methyl-4-phenyl-1H-pyrazol-3-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3/c1-7-9(10(11)13-12-7)8-5-3-2-4-6-8/h2-6H,1H3,(H3,11,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMDNRKCXSUJMCY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)N)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80975823 | |
Record name | 5-Methyl-4-phenyl-1,2-dihydro-3H-pyrazol-3-imine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80975823 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
18.4 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24803553 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
3-Methyl-4-phenyl-1H-pyrazol-5-amine | |
CAS RN |
31924-81-9, 60419-81-0 | |
Record name | 5-Amino-3-methyl-4-phenylpyrazole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031924819 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-Methyl-4-phenyl-1,2-dihydro-3H-pyrazol-3-imine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80975823 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-methyl-4-phenyl-1H-pyrazol-5-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 60419-81-0 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 5-AMINO-3-METHYL-4-PHENYLPYRAZOLE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OC0W48DG01 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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